molecular formula C26H27ClN2O7S B3575063 ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE

ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B3575063
M. Wt: 547.0 g/mol
InChI Key: PWWANQFPFQLDHU-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom . It also contains several functional groups, including an amide group (CONH2), a carboxylate ester group (CO2Et), and a trimethoxybenzoyl group (C6H2(OCH3)3CO). These functional groups could potentially confer a variety of chemical properties and reactivities to the compound.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiophene ring could be formed through a Paal-Knorr synthesis or a Gewald reaction, both of which are common methods for synthesizing thiophenes . The other functional groups could be introduced through various reactions such as acylation, alkylation, or esterification .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and connectivity of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the amide and ester groups could undergo hydrolysis, the thiophene ring could undergo electrophilic aromatic substitution, and the trimethoxybenzoyl group could participate in various reactions depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like amide and ester could increase its solubility in polar solvents, while the presence of nonpolar groups like trimethoxybenzoyl could increase its solubility in nonpolar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. As with any chemical, appropriate safety precautions should be taken when handling and using this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its potential applications. For example, it could be studied for potential use in pharmaceuticals, materials science, or other areas .

Properties

IUPAC Name

ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O7S/c1-7-36-26(32)20-14(3)22(24(31)28-16-9-8-13(2)17(27)12-16)37-25(20)29-23(30)15-10-18(33-4)21(35-6)19(11-15)34-5/h8-12H,7H2,1-6H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWANQFPFQLDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=C(C=C2)C)Cl)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE

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